Chloro(dimethyl)octylsilane
CAS No.: 18162-84-0
Cat. No.: VC21042045
Molecular Formula: C10H23ClSi
Molecular Weight: 206.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18162-84-0 |
---|---|
Molecular Formula | C10H23ClSi |
Molecular Weight | 206.83 g/mol |
IUPAC Name | chloro-dimethyl-octylsilane |
Standard InChI | InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
Standard InChI Key | DBKNGKYVNBJWHL-UHFFFAOYSA-N |
SMILES | CCCCCCCC[Si](C)(C)Cl |
Canonical SMILES | CCCCCCCC[Si](C)(C)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
Chloro(dimethyl)octylsilane features a central silicon atom with four substituents: a chlorine atom, two methyl groups, and an octyl chain. This arrangement creates a tetrahedral structure around the silicon atom. The presence of the long octyl chain (C8H17) contributes to the compound's hydrophobic properties, while the reactive chlorine atom serves as a site for nucleophilic substitution reactions, making this compound particularly useful in functionalization processes.
Physical and Chemical Properties
The physical and chemical properties of Chloro(dimethyl)octylsilane are summarized in the table below:
Property | Value |
---|---|
IUPAC Name | chloro-dimethyl-octylsilane |
Molecular Formula | C10H23ClSi |
Molecular Weight | 206.83 g/mol |
Physical Appearance | Clear liquid with an acrid odor |
CAS Number | 18162-84-0 |
InChI | InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
InChI Key | DBKNGKYVNBJWHL-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCSi(C)Cl |
The compound exhibits both reducing and Lewis acid properties, making it reactive toward nucleophiles. The chlorine atom is particularly susceptible to nucleophilic attack, which enables the compound to participate in various chemical transformations and surface modification reactions.
Synthesis Methods
Direct Chlorination
One of the primary methods for synthesizing Chloro(dimethyl)octylsilane involves the direct chlorination of octylsilane under controlled conditions. This process results in the substitution of chlorine for hydrogen atoms, leading to the formation of the target compound.
Functionalization Processes
Chloro(dimethyl)octylsilane is also employed in functionalization processes, particularly for modifying silica surfaces. This approach enhances the properties of these surfaces for various applications, including drug delivery systems and biosensors.
Applications
Surface Modification
Chloro(dimethyl)octylsilane is extensively utilized for surface modification of various materials, particularly silica and graphite. The silylation process enhances hydrophobicity and alters surface characteristics, which is crucial for numerous applications .
Chromatography
In chromatography, Chloro(dimethyl)octylsilane serves as a reagent for creating stationary phases in high-performance liquid chromatography (HPLC). This modification improves separation efficiency and selectivity, enabling more effective analytical processes.
Nanoporous Materials
The compound is employed to graft silane groups onto nanoporous silica gel spheres, enhancing their adsorption properties for various analytes. This application is particularly valuable in fields requiring precise material control at the nanoscale.
Sample Preparation
Chloro(dimethyl)octylsilane is utilized for functionalizing solid-phase extraction sorbents, enabling the extraction of target compounds from complex matrices. For example, it has been applied to enrich peptides in proteomics research, demonstrating its value in analytical chemistry protocols.
Chromatographic Techniques
The functionalization of silica with Chloro(dimethyl)octylsilane has been shown to improve the performance of chromatographic separations by providing better interaction with analytes. This enhancement leads to more accurate and reliable analytical results.
Composite Materials
In material science, Chloro(dimethyl)octylsilane is used to enhance the bonding between organic polymers and inorganic fillers. This improvement in interface compatibility leads to better mechanical properties and thermal stability of composite materials .
Coatings
Chloro(dimethyl)octylsilane can be incorporated into coatings to provide water-repellent surfaces, which are beneficial in various industrial applications including electronics and automotive parts. The hydrophobic nature of the octyl chain contributes significantly to this water-repellent property .
Drug Delivery Systems
The ability of Chloro(dimethyl)octylsilane to modify surfaces allows for the development of drug carriers that can improve the solubility and bioavailability of pharmaceuticals. Modified silica microspheres have demonstrated increased loading capacity for therapeutic agents and enhanced stability in physiological conditions.
Biosensors
Functionalization of sensor surfaces with this silane can enhance sensitivity and selectivity towards biological analytes, making it valuable in biosensor development for medical diagnostics and research.
Biological Activity
Antimicrobial Properties
Studies have demonstrated that surfaces modified with Chloro(dimethyl)octylsilane exhibit antimicrobial activity. When used to functionalize surfaces, the compound can inhibit the growth of various microorganisms including bacteria and fungi. This property is particularly useful in medical devices to prevent biofilm formation and associated infections.
Cytoprotection Mechanisms
Chloro(dimethyl)octylsilane has been implicated in enhancing cellular protection mechanisms. For example, when used to modify magnetic silica microspheres, it provides cytoprotection against oxidative stress. In cellular models, these modified particles can upregulate protective pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative damage.
Biocompatibility Enhancements
In the medical field, Chloro(dimethyl)octylsilane is used to modify biomaterials, improving their biocompatibility for implants and devices. This modification helps reduce adverse reactions when these materials are introduced into biological systems .
Research Findings
Functionalization of Silica Gel
A significant study demonstrated the use of Chloro(dimethyl)octylsilane to modify nanoporous silica gel spheres (SP120). The modification improved the dynamic loading capacity for peptide enrichment, showcasing its effectiveness in proteomics applications.
Chromatographic Performance Enhancement
Research has indicated that using Chloro(dimethyl)octylsilane as a silylation agent significantly improved chromatographic performance in HPLC systems. The modified silica exhibited enhanced retention times and resolution for complex mixtures compared to unmodified silica.
Magnetic Nanoparticle Functionalization
The synthesis of Chloro(dimethyl)octylsilane-functionalized magnetic nanoparticles (MNPs) involves three key steps:
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Co-precipitation of Fe²⁺ and Fe³⁺ ions to form Fe₃O₄ MNPs under basic conditions
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Surface modification with aminopropyltriethoxysilane to introduce amine groups
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Covalent attachment of Chloro(dimethyl)octylsilane to amine-functionalized MNPs in anhydrous pyridine under vibration for 12 hours at 25°C
This process ensures controlled grafting of octyl groups for applications like peptide enrichment.
Spectroscopic Validation Techniques
Fourier-transform infrared spectroscopy (FT-IR) is commonly used to confirm siloxane bond formation (Si-O-Fe) and alkyl chain presence in functionalized materials. Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) can further characterize the organic modifications, though solid-state NMR may be required for magnetic nanoparticles.
Industrial Applications
Silicone-Based Products
Researchers and industry professionals utilize Chloro(dimethyl)octylsilane in the production of silicone-based coatings, sealants, and adhesives. The incorporation of this compound significantly improves product durability and resistance to environmental factors such as moisture, temperature fluctuations, and UV radiation .
Electronics Industry
In the electronics industry, Chloro(dimethyl)octylsilane is employed to create hydrophobic coatings for sensitive components, providing protection against moisture and corrosive elements. This application has become increasingly important as electronic devices become more compact and susceptible to environmental damage .
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